molecular formula C15H29NO4 B083273 N-Lauroyl-L-serine CAS No. 14379-56-7

N-Lauroyl-L-serine

Cat. No.: B083273
CAS No.: 14379-56-7
M. Wt: 287.39 g/mol
InChI Key: XGFQVJQXCLZRFH-UHFFFAOYSA-N
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Description

These are molecules characterized by a fatty acyl group linked to a primary amine by an amide bond . N-Lauroyl-L-serine is a derivative of L-serine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound is known for its surfactant properties, making it useful in various industrial and biomedical applications.

Mechanism of Action

Target of Action

N-Lauroyl-L-serine is a type of surfactant, which are compounds that lower the surface tension between two liquids or between a liquid and a solid . The primary targets of this compound are the air/water interfaces where it exhibits its surface-active properties .

Mode of Action

This compound interacts with its targets by adsorbing at the liquid/gas interface . The surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . This interaction results in a decrease in surface tension, which can be beneficial in various applications such as detergents, foaming enhancers, emulsifiers, and more .

Biochemical Pathways

This compound is an N-acylamide, a class of molecules characterized by a fatty acyl group linked to a primary amine by an amide bond . It is synthesized from L-serine, a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, and development . L-serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis .

Pharmacokinetics

L-serine, the parent compound, is known to be synthesized from glucose via a phosphorylated pathway . The uptake of L-serine from blood across the blood-brain barrier is inefficient when compared to other essential amino acids .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its surfactant properties. It can alter the physical properties of the interface between two phases, such as a liquid and a gas, which can have various applications in industry and technology .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . This suggests that the compound’s efficacy and stability may be affected by the hydrophobicity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Lauroyl-L-serine can be synthesized through the acylation of L-serine with lauroyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Dissolve L-serine in a suitable solvent like dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add lauroyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product using techniques like recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: N-Lauroyl-L-serine undergoes various chemical reactions, including:

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield lauric acid and L-serine.

    Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acyl chain, leading to the formation of hydroperoxides and other oxidized products.

    Substitution: this compound can participate in substitution reactions where the lauroyl group is replaced by other acyl groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Acylation reagents such as acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed:

    Hydrolysis: Lauric acid and L-serine.

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Substitution: Various N-acyl derivatives depending on the acylating agent used.

Scientific Research Applications

N-Lauroyl-L-serine has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Studied for its role in cell membrane permeability and as a potential enhancer for drug delivery systems.

    Medicine: Investigated for its neuroprotective properties and potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.

Comparison with Similar Compounds

  • N-Lauroyl-L-alanine
  • N-Lauroyl-L-leucine
  • N-Lauroyl-L-phenylalanine

Properties

CAS No.

14379-56-7

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

2-(dodecanoylamino)-3-hydroxypropanoic acid

InChI

InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20)

InChI Key

XGFQVJQXCLZRFH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC(CO)C(=O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CO)C(=O)O

14379-56-7

Related CAS

70609-64-2 (sodium)

Synonyms

N-dodecanoyl-L-serine
N-dodecanoyl-Ser
N-dodecanoylserine
N-dodecanoylserine sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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